molecular formula C9H8N2 B048711 4-Aminoquinoline CAS No. 578-68-7

4-Aminoquinoline

Cat. No. B048711
CAS RN: 578-68-7
M. Wt: 144.17 g/mol
InChI Key: FQYRLEXKXQRZDH-UHFFFAOYSA-N
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Description

4-Aminoquinoline is a heterocyclic aromatic compound containing a nitrogen atom in its ring structure and is an important building block for many drugs and other compounds. It is an important intermediate in the synthesis of various pharmaceuticals such as antimalarials, antifungals, anti-inflammatory agents and antibiotics. This compound is also widely used in organic synthesis and in the development of new drugs and materials.

Scientific Research Applications

  • 4-Aminoquinoline-triazine based molecular hybrids exhibit significant potential as anticancer agents. They demonstrate apoptosis as the mode of growth inhibition in various human cancer cell lines (Manohar et al., 2014).

  • 4-Aminoquinolines (4AQs) are emerging as effective antimalarial drugs. They are being developed as new lead compounds, especially for combating chloroquine-resistant Plasmodium falciparum (O’Neill et al., 2006).

  • In treating malaria, 4-aminoquinolines accumulate in the parasite's digestive vacuole. There's potential to reverse chloroquine resistance using tricyclic drugs (Pussard & Verdier, 1994).

  • This compound-based molecular hybrids are promising next-generation antimalarials, potentially overcoming drug resistance issues and offering a promising alternative to existing treatments (Manohar et al., 2014).

  • Microwave-assisted SNAr reactions have been employed to efficiently convert 4,7-dichloroquinoline into a library of 4-aminoquinolines. This method presents a rapid, inexpensive, and potentially clean route to antimalarial agents (Melato et al., 2007).

  • Electrochemical sensors provide quick and sensitive analysis of this compound drugs in biological and environmental samples, benefiting from their simplicity and limited utilization (Matrouf et al., 2022).

  • Palladium catalysis is a mild and convenient alternative to SNAr chemistry for preparing 4-aminoquinolines, offering potential for medicinal chemistry applications (Margolis et al., 2007).

Mechanism of Action

Target of Action

4-Aminoquinoline primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound is crucial for the survival of the malaria parasite, making it an effective target for antimalarial drugs .

Mode of Action

It is thought to inhibit heme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it into a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium falciparum . By inhibiting heme polymerase, this compound prevents the conversion of toxic free heme into non-toxic hemozoin . This leads to an accumulation of toxic free heme, which is detrimental to the parasite .

Pharmacokinetics

It is known that due to the weak base properties of this compound and related analogues, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole (dv) of the parasite .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the parasite’s membrane function due to the toxicity of the drug-heme complex . This leads to the death of the parasite, effectively treating the malaria infection .

Action Environment

Environmental factors can influence the action of this compound. For instance, oxygen tension has been found to be a particularly important factor governing its activity against P. falciparum . High O2 tension (21%) leads to increased efficacy of the drug compared to lower (10%) O2 tension . Furthermore, the O2 influence was found to be strain-specific, with particular occurrence in resistant strains .

Safety and Hazards

4-Aminoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin and serious eye irritation . It is also known to depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension .

Future Directions

The future of 4-Aminoquinoline lies in the development of its derivatives. Recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues (AQ-13), organometallic antimalarials (ferroquine) and the “fusion” antimalarial trioxaquine (SAR116242) . Projects to reduce the toxicity of AQ have resulted in the development of metabolically stable AQ analogues (isoquine/ N - tert -butyl isoquine) . In addition to these developments, older 4-aminoquinolines such as piperaquine and the related aza-acridine derivative pyronaridine continue to be developed .

Biochemical Analysis

Biochemical Properties

4-Aminoquinoline and its derivatives, such as chloroquine and amodiaquine, are known to exhibit various pharmacological properties such as antimalarial, anticancer, antitubercular, and antivirus . They interact with various enzymes and proteins, including heme polymerase, which they are thought to inhibit . This results in the accumulation of free heme, which is toxic to parasites .

Cellular Effects

This compound compounds have been shown to have effects on various types of cells and cellular processes . For example, they have been found to depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension . They also depress respiration and can cause diplopia, dizziness, and nausea .

Molecular Mechanism

The mechanism of action of this compound is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its derivatives have been observed over time . These compounds have shown high in vitro potency against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models were not found in the search results, it is known that the effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is thought to inhibit heme polymerase activity, which plays a role in heme metabolism .

Transport and Distribution

Once inside the cell, this compound becomes protonated and, as a consequence, membrane impermeable and becomes trapped in the acidic compartment of the parasite .

Subcellular Localization

The specific subcellular localization of this compound was not found in the search results. It is known that once inside the cell, the compound becomes trapped in the acidic compartment of the parasite .

properties

IUPAC Name

quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYRLEXKXQRZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206491
Record name 4-Aminoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

578-68-7
Record name 4-Aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-AMINOQUINOLINE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloroquinoline (486 mg, 3 mmol), acetamide (2.13 g, 36 mmol) and K2CO3 (2.9 g, 21 mmol) was thoroughly vortexed on a mixer and subjected to microwave irradiation at 175° C. for 1 h. The reaction mixture was cooled to room temperature and partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with water and brine and dried over anhydrous Na2SO4. The solvent was removed in vacuo to yield 4-aminoquinoline as a brown solid (260 mg, 60%). EIMS m/z: 145 ([M+1]+).
Quantity
486 mg
Type
reactant
Reaction Step One
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2.13 g
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reactant
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Quantity
2.9 g
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reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

LiHMDS (3-4 eq) was added to the benzimidazole acetate (1.0 eq) in THF (at a constant temperature ranging from −78° C. to 0° C.). After 20 minutes, a solution of the 2-aminobenzonitrile (1.1 eq) in THF was then added. The resulting mixture was allowed to warm to room temperature, stirred for 1-3 hours and was then heated to approx. 40° C.-65° C.(1 hour to 12 hours). The mixture was cooled to 0° C. and quenched with NH4Cl (aq, saturated). The aqueous phase was extracted with Ch2Cl2 or EtOAc, and the organic extracts were collected, dried (Na2SO4), and filtered. Evaporation of the solvent under reduced pressure and purification of the residue by silica gel chromatography or HPLC provided the 4-amino quinoline products.
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0 (± 1) mol
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reactant
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benzimidazole acetate
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Synthesis routes and methods III

Procedure details

A suspension of 4-nitroquinoline N-oxide (10 g, 52.5 mmol) and metal iron (26.4 g, 0.47 mol) in acetic acid (500 ml) was stirred under heating at 110° C. for 3 hr. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. To the residue was added an aqueous sodium hydroxide solution to make the solution alkaline, which was followed by extraction with chloroform (50 ml×6). The organic layer was washed with water and saturated brine, dried over sodium sulfate and concentrated under reduced pressure to give 4-aminoquinoline (6.0 g, 79%, brown crystals).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
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Name
Quantity
26.4 g
Type
catalyst
Reaction Step One
Yield
79%

Synthesis routes and methods IV

Procedure details

To prepare the compound I-1, a 4-hydroxy-[1,5]-naphthyridine, a 4-hydroxyquinazoline, a 5-hydroxyquinoxaline or a 4-hydroxyquinoline derivative can be converted into the corresponding chloro derivative by heating in phosphorous oxychloride between 40° C. and 100° C. neat or in an inert solvent like 1,2-DCE, or to the corresponding trifluoromethanesulphonyloxy derivative by reaction with trifluoromethanesulphonic anhydride, in the presence of an organic base between −40° C. and 80° C. in an aprotic solvent like DCM or THF (K. Ritter, Synthesis (1993), 735). The corresponding 4-amino-[1,5]-naphthyridine, 4-aminoquinazoline, 5-aminoquinoxaline or 4-aminoquinoline derivatives can then be obtained by reaction of the corresponding trifluoromethanesulphonyloxy derivatives with ammonia in a solvent like DCM or THF, or with n-propylamine hydrochloride in pyridine between −20° C. and 100° C. (R. Radinov, Synthesis (1986), 886). The corresponding 4-aminoquinazoline can also be obtained from its 4-chloro analogue by reaction with ammonia under the same conditions.
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Name
trifluoromethanesulphonyloxy
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[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods V

Procedure details

To a solution of 4-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was distilled by Kugelrohr to remove residual NMP and DMPU, then chromatographed on silica (200 mL, 4 cm diam. column), eluting with 9:1 CHCl3 /MeOH then 7:3 CHCl3 /MeOH to obtain 4-aminoquinoline as an off-white solid (140 mg, 0.97 mmol, 26.2% yield).: mp 146-148° C. (lit. 154-155° C., Suzuki, Y., J. Pharm. Soc. Jpn., 1961, 81, 1146); 1H NMR (300 MHz, CDCl3) δ8.30 (d, 1 H, J=6.20 Hz), 8.22 (d, 1 H, J=8.39 Hz), 7.78 (d, 1 H, J=8.89 Hz), 7.68-7.62 (m, 1 H), 7.49-7.38 (m, 3 H), 6.59 (d, 1 H, J=5.99 Hz); MS (EI) 144.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
26.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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